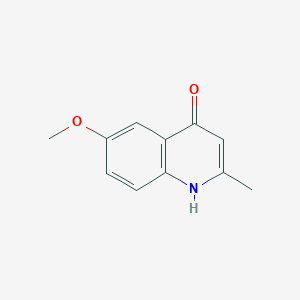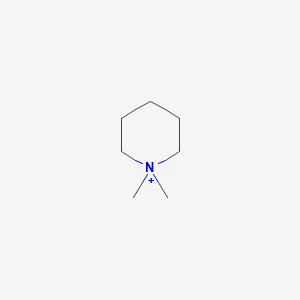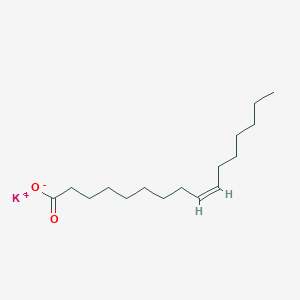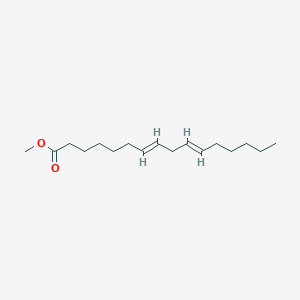
Decane, 3,4-dimethyl-
Overview
Description
Decane, 3,4-dimethyl- is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, specifically a derivative of decane with two methyl groups attached to the third and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 3,4-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable decane derivative with methylating agents under controlled conditions. For instance, the reaction of 3,4-dimethyl-1-bromobutane with a decane derivative in the presence of a strong base can yield Decane, 3,4-dimethyl-.
Industrial Production Methods: Industrial production of Decane, 3,4-dimethyl- typically involves the catalytic hydrogenation of corresponding alkenes or alkynes. This process is carried out under high pressure and temperature conditions using metal catalysts such as palladium or platinum. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
Types of Reactions:
Oxidation: Decane, 3,4-dimethyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert Decane, 3,4-dimethyl- into its corresponding alkanes or alkenes. Hydrogen gas in the presence of a metal catalyst is often used for this purpose.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions typically occur under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids
Reduction: Alkanes and alkenes
Substitution: Halogenated alkanes
Scientific Research Applications
Decane, 3,4-dimethyl- has several applications in scientific research, particularly in the fields of chemistry, biology, and industry. In chemistry, it is used as a reference compound for studying the properties and reactions of branched alkanes. In biology, it serves as a model compound for investigating the metabolic pathways of hydrocarbons in microorganisms. In the industrial sector, Decane, 3,4-dimethyl- is utilized as a solvent and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of Decane, 3,4-dimethyl- primarily involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can participate in hydrophobic interactions with lipid membranes and proteins. These interactions can influence the fluidity and permeability of cell membranes, as well as the activity of membrane-bound enzymes and receptors. Additionally, Decane, 3,4-dimethyl- can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Decane, 3,4-dimethyl- can be compared with other similar branched alkanes, such as:
- Decane, 2,3-dimethyl-
- Decane, 2,4-dimethyl-
- Decane, 3,5-dimethyl-
These compounds share similar structural features but differ in the position of the methyl groups on the decane backbone. The unique positioning of the methyl groups in Decane, 3,4-dimethyl- can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This uniqueness makes Decane, 3,4-dimethyl- a valuable compound for studying the effects of branching on the properties of alkanes.
Properties
IUPAC Name |
3,4-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-7-8-9-10-12(4)11(3)6-2/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMEEDORZDRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337944 | |
| Record name | Decane, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-45-7 | |
| Record name | Decane, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B94558.png)


![6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol](/img/structure/B94566.png)
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
